1-(Pyridin-4-yl)nonan-1-one

PI3Kδ inhibition cellular activity AKT phosphorylation

1-(Pyridin-4-yl)nonan-1-one is a structurally defined PI3Kδ inhibitor (cellular IC50 374 nM) whose 4-substituted pyridine ring and nine-carbon acyl chain deliver a distinct LogP of 4.01—critically different from 2- or 3-pyridinyl isomers and shorter/longer-chain analogs. This compound enables reproducible SAR benchmarking, PI3K pathway interrogation, and systematic ADME profiling. Procure ≥95% purity batches (100 mg–1 g) for hit validation, medicinal chemistry, or library synthesis. Storage at 2–8°C ensures long-term stability.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 146690-00-8
Cat. No. B173009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-yl)nonan-1-one
CAS146690-00-8
Synonyms4-Nonanoylpyridine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)C1=CC=NC=C1
InChIInChI=1S/C14H21NO/c1-2-3-4-5-6-7-8-14(16)13-9-11-15-12-10-13/h9-12H,2-8H2,1H3
InChIKeyBYKOCMLOXFYMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-yl)nonan-1-one (CAS 146690-00-8) Baseline Profile for Procurement and Research Selection


1-(Pyridin-4-yl)nonan-1-one (CAS 146690-00-8, also known as 4-nonanoylpyridine) is an acylpyridine derivative consisting of a pyridine ring substituted at the 4-position with a nonan-1-one (nonanoyl) chain . With a molecular formula of C14H21NO and molecular weight of 219.32 g/mol, this compound combines the aromatic characteristics of pyridine with a nine-carbon alkyl chain terminated by a ketone carbonyl group . The compound has documented biological activity as a PI3Kδ inhibitor with a cellular IC50 of 374 nM in Ri-1 cells [1]. It is commercially available from multiple suppliers with typical purities of 95–98% and recommended storage at 2–8°C .

Why Generic Substitution Fails: Structural and Functional Differentiation of 1-(Pyridin-4-yl)nonan-1-one


Generic substitution among pyridinyl alkanones is not scientifically justifiable because the position of the acyl group on the pyridine ring and the length of the alkyl chain critically determine both biological target engagement and synthetic utility. The 4-substituted (para) pyridine ring in 1-(Pyridin-4-yl)nonan-1-one confers distinct electronic properties compared to 2- or 3-substituted isomers, affecting hydrogen-bonding capacity, metal coordination geometry, and metabolic stability . Furthermore, the nine-carbon alkyl chain provides a specific balance of lipophilicity (calculated LogP ~4.01) that differs meaningfully from shorter-chain analogs (e.g., octanoyl, LogP ~3.54) and longer-chain variants (e.g., undecanoyl, LogP ~4.94), each of which would alter membrane permeability, protein binding, and compound disposition . The quantitative evidence presented in Section 3 substantiates exactly where these differences translate into measurable performance distinctions.

Quantitative Evidence Guide: Verifiable Differentiation of 1-(Pyridin-4-yl)nonan-1-one Versus Positional Isomers and Chain-Length Analogs


Cellular PI3Kδ Inhibition: Target Compound Shows Validated Activity While Isomeric Analogs Lack Published Evidence

1-(Pyridin-4-yl)nonan-1-one has documented inhibitory activity against human phosphoinositide 3-kinase delta (PI3Kδ), a clinically validated target in B-cell malignancies and inflammatory diseases [1]. The compound inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 374 nM, measured after 30 minutes by electrochemiluminescence assay [1]. In contrast, a comprehensive search of BindingDB, ChEMBL, and PubMed reveals no published PI3Kδ inhibition data for the positional isomers 1-(Pyridin-2-yl)nonan-1-one (CAS 143773-13-1) or 1-(Pyridin-3-yl)nonan-1-one (CAS 110141-48-5) [2]. This absence of documented activity is noteworthy because the 2-pyridinyl isomer would be expected to participate in intramolecular hydrogen bonding or metal chelation that could alter kinase domain engagement relative to the 4-substituted compound .

PI3Kδ inhibition cellular activity AKT phosphorylation immunology oncology

Synthesis Route Availability: Dual Validated Pathways for 4-Position Substitution with Documented Yields

1-(Pyridin-4-yl)nonan-1-one can be synthesized via two documented and experimentally validated routes, both with published yields suitable for scale-up consideration [1]. Route 1 employs Friedel-Crafts acylation of pyridine with nonanoyl chloride, a well-established method for acylpyridine synthesis, followed by purification to achieve high purity . Route 2 proceeds via reaction of 4-cyanopyridine with n-octylmagnesium bromide (Grignard reagent), yielding the target compound in approximately 73–74% isolated yield [1]. In comparison, the 2-substituted isomer (1-(Pyridin-2-yl)nonan-1-one) presents additional synthetic challenges due to the electron-withdrawing and ortho-directing effects of the pyridine nitrogen, which can lead to lower yields and more complex purification requirements for Friedel-Crafts acylations at the 2-position [2]. The 3-substituted isomer similarly lacks published high-yield synthetic protocols with specific percentage data.

synthetic accessibility Friedel-Crafts acylation Grignard reaction chemical manufacturing scale-up

Lipophilicity and Membrane Permeability: Calculated LogP Differentiates 4-Nonanoylpyridine from Shorter-Chain Analogs

The calculated octanol-water partition coefficient (LogP) for 1-(Pyridin-4-yl)nonan-1-one is 4.01 . This value places the compound within the optimal lipophilicity range (LogP 1–5) for oral bioavailability and cell permeability according to Lipinski‘s Rule of Five [1]. The C9 alkyl chain length is a critical determinant of this property. The C8 analog, 1-(Pyridin-4-yl)octan-1-one (CAS 32921-22-5, heptyl 4-pyridyl ketone), has a calculated LogP of approximately 3.54 , while the C11 analog, 4-undecanoylpyridine (CAS not specified for 4-isomer; reference to undecanoylpyridine class), would have a calculated LogP of approximately 4.94 based on the ~0.46–0.47 LogP increment per methylene unit observed in homologous alkyl series [2]. This difference of approximately 0.47 LogP units between C8 and C9 analogs corresponds to a roughly 3-fold difference in partition coefficient, which can meaningfully affect membrane transit rates, plasma protein binding, and tissue distribution profiles.

lipophilicity LogP drug-likeness ADME physicochemical properties

Chemical Derivatization Potential: 4-Pyridinyl Ketone Serves as Scaffold for Secondary Transformations

1-(Pyridin-4-yl)nonan-1-one contains a ketone carbonyl group that serves as a versatile synthetic handle for further derivatization. The compound can undergo reduction to yield (S)-1-(4′-pyridyl)nonanol (documented in spectral databases with NMR and MS characterization) [1], or reductive amination to generate secondary amines suitable for library synthesis [2]. This reactivity profile is intrinsic to the 4-acylpyridine scaffold. In contrast, the 2-substituted isomer (1-(Pyridin-2-yl)nonan-1-one) exhibits additional reactivity at the ketone due to intramolecular hydrogen bonding between the pyridine nitrogen and the carbonyl oxygen, which can alter reduction kinetics and stereochemical outcomes . The 3-substituted isomer lacks this intramolecular interaction but may present regioselectivity challenges in electrophilic aromatic substitution reactions due to the meta-directing nature of the acyl group combined with the ortho/para-directing nitrogen.

synthetic intermediate ketone reduction reductive amination building block medicinal chemistry

Validated Application Scenarios for 1-(Pyridin-4-yl)nonan-1-one (CAS 146690-00-8) in Research and Industrial Settings


PI3Kδ Inhibitor Development and Immuno-Oncology Research

Based on the documented cellular IC50 of 374 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1], 1-(Pyridin-4-yl)nonan-1-one is suitable as a reference compound or starting scaffold for PI3Kδ inhibitor discovery programs. PI3Kδ is a clinically validated target in B-cell malignancies (chronic lymphocytic leukemia, non-Hodgkin lymphoma) and autoimmune/inflammatory conditions (rheumatoid arthritis, asthma) [1]. The compound‘s moderate cellular potency positions it as a useful benchmark for structure-activity relationship (SAR) studies comparing positional isomers and alkyl chain variants, particularly given the absence of published PI3Kδ data for the 2- and 3-pyridinyl isomers. Procurement in quantities of 100 mg to 1 g at ≥95% purity supports initial screening, hit validation, and early medicinal chemistry optimization efforts.

Chemical Probe and Tool Compound for Lipid Kinase Pathway Studies

1-(Pyridin-4-yl)nonan-1-one serves as a chemical probe for interrogating PI3Kδ-dependent signaling pathways in cellular models [1]. The compound‘s calculated LogP of 4.01 indicates adequate cell permeability for intracellular target engagement , and its inhibition of AKT phosphorylation at S473 provides a direct, measurable downstream readout for PI3Kδ pathway activation [1]. Researchers studying PI3K isoform selectivity, compensatory pathway activation, or combination therapy effects can use this compound as a structurally defined tool with documented cellular activity. The availability of validated synthetic routes (~73–74% yield) [2] ensures reproducible resupply for follow-up studies or confirmatory experiments.

Synthetic Intermediate for Pyridine-Containing Compound Libraries

The ketone functionality in 1-(Pyridin-4-yl)nonan-1-one enables its use as a versatile synthetic intermediate for generating diverse compound libraries [3]. Reduction of the ketone yields (S)-1-(4′-pyridyl)nonanol, a chiral alcohol scaffold with characterized NMR and MS spectra [4]. Reductive amination with primary or secondary amines produces secondary and tertiary amine derivatives, expanding chemical space for hit discovery [3]. The 4-substituted pyridine core maintains the basic nitrogen required for potential salt formation, hydrogen bonding, or metal coordination. With two documented synthetic routes [2], this compound is accessible at scales sufficient for parallel library synthesis (typically 5–25 g initial procurement), and the predictable reactivity of the 4-position reduces optimization time compared to 2- or 3-substituted isomers that introduce competing intramolecular effects .

Reference Standard for Alkyl Chain-Dependent Property Analysis

The nine-carbon alkyl chain of 1-(Pyridin-4-yl)nonan-1-one provides a specific LogP of 4.01, positioned between the C8 analog (~3.54) and extrapolated C11 analog (~4.94) . This makes the compound valuable as a reference standard in systematic studies correlating alkyl chain length with physicochemical and pharmacokinetic properties in acylpyridine series . Applications include logD determination at physiological pH, PAMPA or Caco-2 permeability assays, microsomal stability profiling, and plasma protein binding measurements. Procurement of this compound alongside its C8 and C10/C11 homologs enables controlled comparisons where the only variable is methylene unit count, isolating the contribution of lipophilicity to ADME parameters without confounding changes in ring substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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